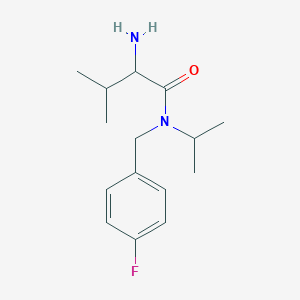

(S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide

Description

(S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide is a chiral amide derivative characterized by its stereospecific (S)-configuration at the amino-bearing carbon. The molecule features a branched aliphatic chain with a methyl group at the 3-position and an isopropyl substituent on the amide nitrogen. This compound is part of a broader class of aminoalkylamide derivatives, which are frequently explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or receptor modulators.

Properties

Molecular Formula |

C15H23FN2O |

|---|---|

Molecular Weight |

266.35 g/mol |

IUPAC Name |

2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |

InChI |

InChI=1S/C15H23FN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-5-7-13(16)8-6-12/h5-8,10-11,14H,9,17H2,1-4H3 |

InChI Key |

HIYHLABMALBFQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CC=C(C=C1)F)C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of 4-fluorobenzyl cyanide, which is achieved through the reaction of 4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent.

Coupling with Methylbutanamide: The final step involves coupling the aminated intermediate with a methylbutanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with altered oxidation states.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

(S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of new drugs targeting specific biological pathways.

Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional properties can be contextualized by comparing it to derivatives with variations in substituents, stereochemistry, and biological activity. Below is a detailed analysis supported by a comparative data table (Table 1).

Table 1: Structural and Functional Comparison of (S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide and Analogous Compounds

*Molecular weight calculated based on structural formula.

Key Comparisons

Substituent Effects on Bioactivity The 4-fluorobenzyl group in the target compound and in HIV integrase inhibitor 13l () demonstrates that fluorine enhances binding to hydrophobic pockets but may limit depth of penetration compared to bulkier groups (e.g., raltegravir’s benzyl moiety) .

Steric and Stereochemical Influences

- The isopropyl group in the target compound introduces steric hindrance, which may restrict rotational freedom and stabilize specific conformations. In contrast, the cyclopropyl variant () offers a smaller, rigid structure that could enhance target selectivity .

Functional Group Modifications

- The methylsulfanyl substituent () introduces a sulfur atom, which may participate in redox interactions or hydrogen bonding, altering pharmacokinetic profiles compared to halogenated analogs .

Synthetic Accessibility

- Derivatives with fluorobenzyl groups (e.g., the target compound and cyclotriphosphazene derivatives in ) often utilize condensation reactions with sodium alkoxides, while brominated analogs may require palladium-catalyzed cross-coupling .

Research Findings and Implications

- Antimicrobial Potential: Cyclotriphosphazene derivatives with 4-fluorobenzyl groups () exhibit antibacterial and antifungal activity, suggesting that the target compound’s fluorobenzyl moiety could similarly interact with microbial enzymes or DNA .

- HIV Integrase Inhibition : The orientation of the 4-fluorobenzyl group in compound 13l () highlights the importance of substituent positioning for antiviral efficacy, implying that structural optimization of the target compound could enhance activity .

Biological Activity

(S)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-3-methylbutanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 239.32 g/mol

- CAS Number : 1354009-84-9

The compound features a chiral center, which contributes to its stereochemistry and biological interactions. The presence of a fluorobenzyl moiety is significant as it may influence the compound's interaction with biological targets.

Research indicates that this compound acts as an inhibitor of receptor-interacting protein kinase 1 (RIP1). This kinase is crucial in necroptosis, a form of programmed cell death implicated in various diseases, including neurodegenerative disorders and cancer. Inhibition of RIP1 could provide therapeutic benefits in these contexts .

In Vitro Studies

Studies have demonstrated that this compound selectively inhibits RIP1 activity. This specificity is essential for minimizing off-target effects, which are common challenges in drug development. Further investigations are needed to elucidate the binding affinity and precise mechanisms at the molecular level.

Case Studies

- Neurodegenerative Diseases : The inhibition of RIP1 may offer therapeutic avenues for treating conditions such as Alzheimer's disease, where necroptosis contributes to neuronal cell death.

- Cancer Research : The compound's ability to inhibit RIP1 suggests potential applications in cancer therapy, particularly in tumors where necroptosis is a significant factor in tumor progression or resistance to therapy.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Structure Similarity | Unique Characteristics |

|---|---|---|

| (S)-2-Amino-N-(4-bromobenzyl)-N-isopropyl-3-methylbutanamide | Similar backbone but different halogen substitution | Different biological activity profile due to bromine position |

| (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropyl-3-methylbutanamide | Contains chlorinated benzyl group | May exhibit varied pharmacological properties |

| (S)-2-Amino-N-(3-fluorobenzyl)-N-isopropyl-3-methylbutanamide | Contains fluorobenzyl group | Potentially enhanced lipophilicity due to fluorine atom |

This comparison illustrates how halogen positioning can significantly influence biological activity and pharmacological properties.

Future Directions and Research Needs

While preliminary findings are promising, further research is necessary to:

- Investigate the pharmacokinetics and bioavailability of this compound.

- Conduct in vivo studies to assess its therapeutic efficacy and safety profiles.

- Explore its potential interactions with other biological pathways beyond RIP1 inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.